molecular formula C8H10FN B3290419 (S)-2-Fluoro-1-phenylethanamine CAS No. 864416-15-9

(S)-2-Fluoro-1-phenylethanamine

Cat. No.: B3290419
CAS No.: 864416-15-9
M. Wt: 139.17 g/mol
InChI Key: KSWGCLOZHMSHGB-MRVPVSSYSA-N
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Description

(S)-2-Fluoro-1-phenylethanamine (CAS 864416-15-9) is a chiral primary amine of significant interest in advanced organic and medicinal chemistry research. With a molecular formula of C 8 H 10 FN and a molecular weight of 139.17 g/mol, it serves as a versatile building block for the construction of more complex, optically active molecules . This compound is structurally analogous to the widely used (S)-1-phenylethylamine, a "privileged" chiral inducer and auxiliary frequently employed in the synthesis of enantiomerically pure products . The introduction of a fluorine atom at the beta position creates a unique chiral synthon. Fluorine incorporation is a established strategy in drug development to modulate the biophysical and chemical properties of bioactive compounds, such as their lipophilicity, metabolic stability, and conformation . Consequently, this compound is a key intermediate for developing novel fluorinated chiral ligands, catalysts, and reagents . Its applications extend to use as a chiral derivatizing agent for determining the absolute configuration of other chiral compounds . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1S)-2-fluoro-1-phenylethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FN/c9-6-8(10)7-4-2-1-3-5-7/h1-5,8H,6,10H2/t8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSWGCLOZHMSHGB-MRVPVSSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CF)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@@H](CF)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for S 2 Fluoro 1 Phenylethanamine

Enantioselective Synthetic Routes to (S)-2-Fluoro-1-phenylethanamine

The generation of the single (S)-enantiomer of 2-Fluoro-1-phenylethanamine requires precise control of stereochemistry during the synthetic process. This is accomplished through several enantioselective strategies that employ chiral catalysts or reagents to influence the formation of the desired stereocenter.

Asymmetric catalysis utilizes chiral catalysts in substoichiometric amounts to convert a prochiral substrate into a chiral product with a preference for one enantiomer. This field is broadly divided into transition metal catalysis and organocatalysis, both of which offer powerful tools for the synthesis of chiral fluoroamines.

Asymmetric hydrogenation is a powerful method for producing enantiopure alcohols and amines from their corresponding ketones or imines. rsc.org The synthesis of this compound can be achieved via the asymmetric hydrogenation of a suitable precursor, such as 2-fluoro-1-phenylethanone. This reaction typically involves a transition metal complex, often based on ruthenium, rhodium, or iridium, coordinated to a chiral ligand. rsc.orgmdpi.com

The mechanism generally involves the coordination of the ketone substrate to the chiral metal catalyst, followed by the stereoselective transfer of hydrogen from the metal to the carbonyl group. mdpi.com The choice of chiral ligand is crucial as it dictates the facial selectivity of the hydrogen addition, thereby determining the stereochemistry of the resulting alcohol. This intermediate, (S)-2-fluoro-1-phenylethanol, can then be converted to the target amine through subsequent chemical transformations, such as a Mitsunobu reaction or conversion to a sulfonate ester followed by nucleophilic substitution with an amine source.

Alternatively, direct reductive amination of 2-fluoro-1-phenylethanone in the presence of ammonia (B1221849) or an ammonia surrogate under asymmetric hydrogenation conditions can provide the chiral amine directly. Iron complexes have also emerged as a more sustainable and less toxic alternative to traditional ruthenium catalysts for the asymmetric hydrogenation and transfer hydrogenation of ketones. rsc.org

Table 1: Representative Catalyst Systems for Asymmetric Hydrogenation of Ketones

Metal Chiral Ligand Type Substrate Type Key Feature
Ruthenium Diamine/Diphosphine Aromatic Ketones High efficiency and enantioselectivity. rsc.org
Rhodium Bisphosphine (e.g., BenzP*) Enamides Mechanistic understanding of enantioselection. mdpi.com

Organocatalysis, the use of small, metal-free organic molecules to catalyze chemical reactions, has become a cornerstone of asymmetric synthesis. soton.ac.uk A general and effective route to chiral β-fluoroamines has been developed utilizing this approach. nih.gov This strategy does not directly produce this compound in one step but creates a key chiral intermediate from which it can be derived.

The typical sequence begins with the organocatalytic α-fluorination of an aldehyde, such as phenylacetaldehyde, using an electrophilic fluorine source like N-Fluorobenzenesulfonimide (NFSI). nih.govnih.gov A chiral amine catalyst, often derived from proline, facilitates the enantioselective fluorination. The resulting α-fluoroaldehyde is configurationally unstable and is immediately reduced in situ to the corresponding β-fluoroalcohol. nih.gov This provides a stable, enantioenriched intermediate, (S)-2-fluoro-1-phenylethanol. nih.gov To obtain the final amine, the alcohol is converted into a good leaving group, such as a triflate, which is then displaced by an amine (e.g., benzylamine) via an SN2 reaction to yield the desired β-fluoroamine with high enantiopurity. nih.gov This multi-step, one- or two-pot procedure has proven effective for a range of substrates, offering excellent yields and enantioselectivities. nih.gov

Table 2: Organocatalytic Synthesis of Chiral β-Fluoroamines

Step Reagents/Catalyst Intermediate/Product Typical Yield Typical Enantiomeric Excess (ee) Reference
α-Fluorination Proline-derived catalyst, NFSI α-Fluoroaldehyde - - nih.gov
Reduction NaBH₄ β-Fluoroalcohol 65-77% 87-96% ee nih.gov

The use of a chiral auxiliary is a classical yet robust strategy for asymmetric synthesis. In this approach, a prochiral substrate is covalently bonded to an enantiopure molecule (the auxiliary), which directs the stereochemistry of a subsequent reaction. After the desired stereocenter is set, the auxiliary is cleaved to yield the enantiomerically enriched product.

For the synthesis of this compound, a common and effective chiral auxiliary is (S)-1-phenylethylamine ((S)-α-PEA) itself. nih.gov A potential strategy would involve the reductive amination of a fluorinated ketone precursor using (S)-α-PEA. This would form a diastereomeric N-alkylated intermediate. The inherent chirality of the auxiliary would direct the reduction of a second functional group or the addition of a nucleophile, creating a new stereocenter with a specific configuration relative to the auxiliary's stereocenter. A key example of this principle is the use of α-PEA as a chiral auxiliary to control stereochemistry in reductive amination for the synthesis of Sitagliptin. nih.gov After the stereoselective transformation, the auxiliary is removed, often by hydrogenolysis, to release the desired chiral amine. This method offers a practical and efficient route to enantiopure products. nih.gov

Biocatalysis leverages the high selectivity and efficiency of enzymes to perform chemical transformations. These methods are prized for their "green" credentials, as they operate under mild conditions (neutral pH, room temperature) and exhibit exceptional enantioselectivity. koreascience.kr

Transaminases (TAs), particularly ω-transaminases, are pyridoxal-5'-phosphate (PLP) dependent enzymes that catalyze the transfer of an amino group from an amino donor to a ketone or aldehyde acceptor. mbl.or.krmdpi.com This makes them ideal biocatalysts for the asymmetric synthesis of chiral amines from prochiral ketones. koreascience.kr

The synthesis of this compound can be accomplished with high enantiomeric excess (>99% ee) via the transamination of the prochiral ketone, 2-fluoro-1-phenylethanone. The reaction requires an (S)-selective transaminase, which can be sourced from various microorganisms like Vibrio fluvialis. mbl.or.kr The reaction mechanism is a ping-pong bi-bi process where the enzyme's PLP cofactor first accepts an amino group from an inexpensive amino donor (like isopropylamine (B41738) or L-alanine), converting it to pyridoxamine-5'-phosphate (PMP). mdpi.com The enzyme then releases the ketone byproduct (acetone or pyruvate). In the second half-reaction, the PMP-loaded enzyme binds the prochiral ketone substrate (2-fluoro-1-phenylethanone) and transfers the amino group to it, generating the (S)-chiral amine and regenerating the PLP-bound enzyme for the next catalytic cycle. mbl.or.krmdpi.com

This biocatalytic approach is highly attractive for industrial applications due to its high selectivity, operational simplicity, and environmentally benign nature. koreascience.krmbl.or.kr

Table 3: Chemical Compounds Mentioned

Compound Name Other Names Molecular Formula Role/Type
This compound - C₈H₁₀FN Target Product
2-Fluoro-1-phenylethanone α-Fluoroacetophenone C₈H₇FO Ketone Precursor
(S)-2-Fluoro-1-phenylethanol - C₈H₉FO Alcohol Intermediate
Phenylacetaldehyde - C₈H₈O Aldehyde Precursor
N-Fluorobenzenesulfonimide NFSI C₁₂H₁₀FNO₂S Fluorinating Agent
Benzylamine - C₇H₉N Reagent
Trifluoromethanesulfonic anhydride Triflic anhydride, Tf₂O C₂F₆O₅S₂ Reagent
(S)-1-Phenylethylamine (S)-α-PEA C₈H₁₁N Chiral Auxiliary
Sitagliptin - C₁₆H₁₅F₆N₅O Example Drug
Pyridoxal-5'-phosphate PLP C₈H₁₀NO₆P Enzyme Cofactor
Pyridoxamine-5'-phosphate PMP C₈H₁₃N₂O₅P Enzyme Cofactor
Isopropylamine - C₃H₉N Amino Donor
L-Alanine - C₃H₇NO₂ Amino Donor
Ruthenium Ru Ru Transition Metal
Rhodium Rh Rh Transition Metal

Biocatalytic and Chemo-Enzymatic Strategies

Lipase-Catalyzed Kinetic Resolution for Enantiomeric Separation of 2-Fluoro-1-phenylethanamine

Kinetic resolution is a widely used method for separating racemic mixtures, where one enantiomer reacts at a different rate than the other in the presence of a chiral catalyst, often an enzyme. Lipases, particularly Lipase (B570770) B from Candida antarctica (CaLB), are highly effective biocatalysts for the kinetic resolution of racemic amines and alcohols due to their high enantioselectivity and stability in organic solvents. rsc.orgmdpi.com

The process typically involves the enantioselective acylation of the racemic amine. In the case of 2-fluoro-1-phenylethanamine, the lipase selectively catalyzes the acylation of one enantiomer, leaving the other unreacted. For instance, the (R)-enantiomer might be preferentially acylated to form an amide, allowing for the separation of the unreacted this compound. The choice of the acylating agent and the reaction medium is crucial for achieving high conversion and enantiomeric excess (e.e.). nih.gov Studies on similar substrates like 1-phenylethanol (B42297) have shown that vinyl acetate (B1210297) is an effective acyl donor. scielo.br

The efficiency of the lipase can be enhanced through immobilization. Immobilizing CaLB on magnetic nanoparticles, for example, has been shown to increase its enantioselectivity compared to commercially available forms like Novozym 435, although with potentially lower activity. nih.gov This trade-off between activity and selectivity is a key consideration in optimizing the resolution process. The use of different acylating agents, such as diisopropyl malonate, isopropyl 2-cyanoacetate, and isopropyl 2-ethoxyacetate, can also be tailored to achieve the best balance of conversion and enantioselectivity. nih.gov

Table 1: Comparison of Acylating Agents in Lipase-Catalyzed Kinetic Resolution
Acylating AgentTypical SubstrateKey FindingsReference
Vinyl AcetateRacemic 1-phenylethanolCommonly used acyl donor in lipase-catalyzed resolutions. scielo.br
Diisopropyl malonateRacemic aminesStudied for CaLB-catalyzed kinetic resolutions. nih.gov
Isopropyl 2-cyanoacetateRacemic aminesCan offer a good balance between conversion and enantioselectivity. nih.gov
Isopropyl 2-ethoxyacetateRacemic aminesDemonstrated to provide a good balance between conversion and enantiomer selectivity. nih.gov
Whole-Cell Biotransformations in the Stereoselective Synthesis of Fluoroamines

Whole-cell biotransformation presents an attractive strategy for the synthesis of chiral amines, offering the potential for high stereoselectivity under mild reaction conditions. nih.gov This approach utilizes entire microbial cells, which contain the necessary enzymes and cofactors for the desired chemical conversion. nih.gov For the synthesis of fluoroamines, this can involve the stereoselective amination of a suitable precursor.

While direct whole-cell synthesis of this compound is not extensively documented, the principles have been demonstrated in related transformations. For example, multienzyme cascades have been engineered within a single bacterial whole-cell system to catalyze stereoselective benzylic aminations with high enantiomeric excess. nih.gov Such systems can be designed to express a cascade of enzymes, for instance, an alcohol dehydrogenase to oxidize an alcohol to a ketone, followed by a transaminase to convert the ketone into the desired chiral amine. The use of whole cells obviates the need for enzyme purification and cofactor regeneration, making the process more cost-effective. nih.gov The application of this methodology to a fluorinated ketone precursor could provide a direct route to enantioenriched fluoroamines like this compound.

Chiral Resolution Techniques for Racemic 2-Fluoro-1-phenylethanamine and Its Derivatives

Beyond enzymatic methods, classical chemical resolution techniques remain a cornerstone for obtaining enantiomerically pure compounds.

One of the most established methods for resolving racemic amines is through the formation of diastereomeric salts. libretexts.orglibretexts.org This technique involves reacting the racemic amine with a single enantiomer of a chiral acid, known as a resolving agent. This reaction produces a mixture of two diastereomeric salts. Since diastereomers have different physical properties, including solubility, they can often be separated by fractional crystallization. libretexts.orglibretexts.org

For the resolution of racemic 2-fluoro-1-phenylethanamine, a chiral acid such as (R,R)-(+)-tartaric acid could be employed. The reaction would yield a mixture of two salts: ((S)-2-fluoro-1-phenylethylammonium)-(R,R)-tartrate and ((R)-2-fluoro-1-phenylethylammonium)-(R,R)-tartrate. Due to their different three-dimensional structures, one of these salts is typically less soluble in a given solvent and will crystallize out of the solution preferentially. researchgate.net After separation of the less soluble diastereomeric salt by filtration, the pure (S)-enantiomer of the amine can be recovered by treatment with a base. The success of this method is highly dependent on the choice of the resolving agent and the crystallization solvent. researchgate.net

Table 2: Common Chiral Resolving Agents for Amines
Resolving AgentTypeTypical ApplicationReference
(R,R)-(+)-Tartaric AcidChiral AcidResolution of racemic bases like 1-phenyl-2-propanamine. libretexts.orglibretexts.org
(S)-Mandelic AcidChiral AcidUsed for resolving amines through diastereomeric salt formation. researchgate.net
BrucineChiral BaseNaturally occurring alkaloid used for resolving racemic acids. libretexts.orglibretexts.org
(S)-1-PhenylethylamineChiral AmineUsed to resolve racemic acids. libretexts.orglibretexts.org

High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful analytical and preparative technique for separating enantiomers. nih.gov This method relies on the differential interactions between the enantiomers and the chiral environment of the stationary phase, leading to different retention times and, thus, separation. nih.gov

For the separation of racemic 2-fluoro-1-phenylethanamine, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective. researchgate.net The mobile phase composition, including the type of organic modifier (e.g., isopropanol, acetonitrile) and the presence of additives, can be optimized to achieve baseline separation. sielc.comnih.gov For basic compounds like phenylethylamines, the addition of an acidic additive to the mobile phase can sometimes improve the separation. researchgate.net This direct separation method is advantageous as it avoids the need for derivatization. nih.gov

Novel Fluorination Methodologies towards Chiral Phenylethanamines

The development of new methods for the stereoselective introduction of fluorine into organic molecules is an active area of research.

Creating a stereogenic center containing a fluorine atom at the β-position to a nitrogen atom, as in this compound, presents a significant synthetic challenge. Recent advances have focused on the development of catalytic, enantioselective methods for C-F bond formation.

One promising strategy involves the enantioselective fluorination of a suitable precursor. For example, methods for the stereoselective fluorination of β-ketoesters and related compounds have been developed using chiral metal complexes as catalysts. nih.gov Another approach is the enantioselective fluorination of enamines or their precursors. For instance, an electrochemical Shono oxidation can be used for the α,β-desaturation of N-substituted amines to form enamines, which can then be subjected to fluorination. chemrxiv.org

Furthermore, hydrogen bonding phase-transfer catalysis has emerged as a powerful tool for enantioselective C-F bond formation. acs.org This methodology can utilize potassium fluoride (B91410) as the fluorine source in conjunction with a chiral catalyst to deliver β-fluoroamines in high yields and enantioselectivities from meso-aziridinium ions. acs.org These novel methods offer the potential for more direct and efficient syntheses of chiral β-fluoroamines, avoiding the need for the resolution of racemic mixtures.

Electrophilic and Nucleophilic Fluorination Strategies in Fluoroamine Synthesis

The construction of the crucial carbon-fluorine bond in fluoroamines is primarily achieved through two distinct strategies: electrophilic and nucleophilic fluorination. nih.govalfa-chemistry.com

Nucleophilic Fluorination involves the use of a nucleophilic fluoride source (F⁻) to displace a leaving group in an SN2 reaction or to add to an unsaturated system. alfa-chemistry.com This approach often utilizes simple and cost-effective inorganic fluorides like potassium fluoride (KF) or cesium fluoride (CsF). alfa-chemistry.com However, the high basicity and poor nucleophilicity of the fluoride ion present significant challenges. nih.gov To overcome this, various reagents and strategies have been developed, including the use of phase-transfer catalysts or more complex organic fluorinating agents like DAST (diethylaminosulfur trifluoride). alfa-chemistry.com A common strategy for synthesizing β-fluoroamines involves the nucleophilic opening of an aziridine (B145994) ring or the displacement of a hydroxyl group from a corresponding amino alcohol precursor.

Electrophilic Fluorination employs a reagent that delivers an electrophilic fluorine atom ("F⁺") to a nucleophilic carbon center, such as an enolate, enol ether, or an organometallic species. alfa-chemistry.comwikipedia.org These reagents typically feature a highly electron-deficient atom attached to fluorine, most commonly nitrogen. wikipedia.org Reagents like Selectfluor® (F-TEDA-BF₄) and N-fluorobenzenesulfonimide (NFSI) are widely used due to their stability, selectivity, and safety compared to elemental fluorine. alfa-chemistry.comwikipedia.org This strategy is particularly effective for the late-stage introduction of fluorine into complex molecules. alfa-chemistry.com For instance, the asymmetric α-fluorination of a carbonyl compound, followed by conversion to the amine, is a viable route to chiral β-fluoroamines. nih.gov

The choice between these two fundamental approaches depends on substrate availability, desired stereochemistry, and the position of the fluorine atom in the target molecule.

Table 1: Comparison of Nucleophilic and Electrophilic Fluorination Strategies

Feature Nucleophilic Fluorination Electrophilic Fluorination
Fluorine Source Nucleophilic (F⁻) Electrophilic ("F⁺")
Common Reagents KF, CsF, DAST, Olah's Reagent (HF/pyridine) alfa-chemistry.com Selectfluor®, NFSI, N-fluoropyridinium salts alfa-chemistry.comwikipedia.org
Typical Mechanism SN2 substitution, addition to unsaturated systems alfa-chemistry.com Attack of a carbon nucleophile on the electrophilic fluorine source alfa-chemistry.com
Common Substrates Alkyl halides/sulfonates, epoxides, aziridines, alcohols alfa-chemistry.comnih.gov Enolates, silyl (B83357) enol ethers, alkenes, aromatic rings, Grignard reagents alfa-chemistry.comjuniperpublishers.com
Advantages Cost-effective reagents (e.g., KF), suitable for large-scale processes alfa-chemistry.com High selectivity, mild reaction conditions, suitable for late-stage functionalization alfa-chemistry.com

| Challenges | High basicity and low nucleophilicity of fluoride, potential for elimination side reactions nih.gov | Reagents can be complex and expensive, potential for oxidation side reactions |

Process Intensification and Green Chemistry Principles in this compound Synthesis

The growing emphasis on sustainable chemical manufacturing has spurred the integration of green chemistry principles and process intensification into the synthesis of fluoroamines. youtube.com These approaches aim to improve safety, reduce environmental impact, and enhance efficiency.

Continuous Flow Synthesis Approaches for Scalable Production

Continuous flow chemistry offers significant advantages over traditional batch processing for the synthesis of fluorinated compounds. durham.ac.uk By conducting reactions in microreactors or coiled tubing, flow systems provide superior control over reaction parameters such as temperature and mixing, which is crucial for often highly exothermic or rapid fluorination reactions. youtube.com This enhanced control leads to higher yields, improved selectivity, and safer handling of hazardous reagents like DAST or even elemental fluorine. durham.ac.uktib.eu

The small reactor volume minimizes the risk associated with unstable intermediates, and the high surface-area-to-volume ratio allows for efficient heat exchange. youtube.com Furthermore, flow processes are readily scalable by extending the operation time rather than increasing the reactor size, which facilitates a smoother transition from laboratory discovery to industrial production. durham.ac.uk For example, fluorination of alcohols with DAST and fluoro-Ritter reactions using Selectfluor® have been successfully implemented in continuous flow setups, demonstrating their utility for producing precursors to compounds like this compound. durham.ac.uk

Solvent-Free and Environmentally Benign Reaction Conditions

A key principle of green chemistry is the reduction or elimination of hazardous solvents. In fluoroamine synthesis, this can be approached by using safer, recyclable, or non-traditional solvent systems. Fluorous chemistry, for instance, utilizes highly fluorinated solvents that are immiscible with common organic solvents. acs.org This allows for the simple separation and recycling of fluorous-tagged catalysts and the solvent itself, minimizing waste.

Another strategy is the development of reactions that produce only benign byproducts. For example, novel methods for synthesizing sulfonyl fluorides using potassium fluoride (KF) generate only non-toxic salts like NaCl and KCl as byproducts, representing a significant improvement over methods that use toxic and difficult-to-handle reagents. cas.cn While not directly for amine synthesis, the principle of designing reactions with innocuous byproducts is a central goal. Additionally, the use of water as a solvent or performing reactions under solvent-free conditions, where feasible, are highly desirable green alternatives.

Atom Economy and Waste Minimization Strategies in Fluoroamine Synthesis

Atom economy, a concept developed by Barry Trost, is a critical metric for evaluating the "greenness" of a chemical process. It measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. acs.org

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) × 100

Reactions with poor atom economy generate significant chemical waste. For example, substitution reactions that involve leaving groups and stoichiometric reagents often have low atom economy. In contrast, addition and rearrangement reactions are inherently more atom-economical as they incorporate all or most of the reactant atoms into the product. acs.org

In the context of fluoroamine synthesis, a fluoroamination reaction that adds H, F, and NR₂ across a double bond would be highly atom-economical. Conversely, a multi-step synthesis involving protection/deprotection steps and the use of stoichiometric fluorinating agents with large counterions would have a lower atom economy. For example, the synthesis of a β-fluoroamine from an amino alcohol using DAST involves the formation of multiple byproducts, reducing its atom economy.

Table 2: Illustrative Atom Economy Calculation for a Hypothetical Substitution Reaction

Reaction: R-OH + DAST → R-F + (Et)₂NS(O)F + HF

CompoundReactant/ProductFormulaMolecular Weight ( g/mol )
1-Phenylethanol ReactantC₈H₁₀O122.16
DAST ReactantC₄H₁₀F₃NS161.21
1-Fluoro-1-phenylethane Desired ProductC₈H₉F124.15
(Et)₂NS(O)F ByproductC₄H₁₀FNOS139.19
HF ByproductHF20.01

Calculation:

Total Mass of Reactants: 122.16 + 161.21 = 283.37 g/mol

Mass of Desired Product: 124.15 g/mol

Atom Economy: (124.15 / 283.37) × 100 = 43.8%

This example demonstrates that even with a high chemical yield, a significant portion of the reactant mass is converted into waste byproducts, highlighting the importance of designing more atom-economical synthetic routes.


Applications of S 2 Fluoro 1 Phenylethanamine in Advanced Organic Synthesis Research

Role as a Chiral Building Block

The inherent chirality of (S)-2-Fluoro-1-phenylethanamine makes it an excellent starting material or intermediate for the synthesis of other enantiomerically pure compounds. enamine.net The presence of the fluorine atom can significantly influence the physical, chemical, and biological properties of the target molecules. nih.govcore.ac.uk

Construction of Complex Chiral Molecules and Scaffolds

This compound serves as a foundational element in the assembly of intricate chiral molecules and scaffolds. Its primary amine functionality allows for a wide range of chemical transformations, enabling its incorporation into larger, more complex structures. The strategic placement of the fluorine atom can modulate properties such as basicity, lipophilicity, and metabolic stability in the final products. nih.govnih.gov This makes it a valuable precursor in the synthesis of novel compounds with potential applications in medicinal chemistry and materials science. For instance, chiral amines are crucial in building blocks for medicinally important heterocyclic compounds. researchgate.net The development of single isomer drugs often relies on the availability of such chiral building blocks to ensure specific interactions with biological targets. enamine.net

Synthesis of Fluorinated Amino Acid Derivatives

The introduction of fluorine into amino acids can lead to compounds with enhanced biological activity and stability. nih.govresearchgate.net this compound is a key precursor for the synthesis of various fluorinated amino acid derivatives. Through established synthetic routes, the amine can be transformed into non-proteinogenic amino acids that can be incorporated into peptides and other bioactive molecules. rsc.org These fluorinated analogs are instrumental in studying protein structure and function, as well as in the development of therapeutic agents with improved pharmacokinetic profiles. nih.govrsc.org The synthesis of these derivatives often involves leveraging the amine as a handle for further chemical modifications, leading to a diverse array of fluorinated amino acid structures.

Intermediate in Agrochemical and Advanced Material Synthesis Research

The unique properties imparted by the fluorine atom make this compound a valuable intermediate in the research and development of new agrochemicals and advanced materials. In agrochemical research, the incorporation of fluorine can enhance the efficacy and selectivity of pesticides and herbicides. In the realm of advanced materials, fluorinated compounds are explored for applications in areas such as liquid crystals, polymers, and functional dyes. ossila.com The chirality of this compound can be exploited to create materials with specific optical or electronic properties.

Utility as a Chiral Ligand and Catalyst Component

The amine functionality of this compound provides a convenient attachment point for the construction of chiral ligands, which are essential for asymmetric catalysis.

Design and Synthesis of Chiral Ligands for Asymmetric Reactions

This compound is a precursor for a variety of chiral ligands used in asymmetric synthesis. nih.gov By reacting the amine with suitable molecules, researchers can create bidentate or multidentate ligands that can coordinate with metal centers. The fluorine atom in the ligand backbone can influence the electronic properties and steric environment of the resulting metal complex, which in turn can affect the stereochemical outcome of the catalyzed reaction. nih.gov The synthesis of these ligands is a critical area of research aimed at developing highly efficient and selective catalysts for a broad range of chemical transformations.

Application in Metal-Catalyzed Asymmetric Transformations

Chiral ligands derived from this compound have shown promise in various metal-catalyzed asymmetric transformations. nih.gov These reactions are fundamental to the synthesis of enantiomerically pure compounds, which are crucial in the pharmaceutical and fine chemical industries. nih.gov The presence of fluorine in the ligand can lead to enhanced catalytic activity and enantioselectivity. nih.gov For example, such ligands have been employed in asymmetric reductions, additions, and cross-coupling reactions, demonstrating their potential to facilitate the synthesis of valuable chiral products with high optical purity. researchgate.net The electronic effects of the fluorine atom can fine-tune the reactivity of the metal catalyst, leading to improved performance in these transformations. nih.gov

Application AreaSpecific Role of this compoundKey Research Findings
Chiral Building Block Construction of complex chiral molecules and scaffoldsPrecursor for medicinally important heterocyclic compounds. researchgate.net
Synthesis of fluorinated amino acid derivativesLeads to compounds with enhanced biological activity and stability. nih.govresearchgate.netrsc.org
Intermediate in agrochemical and advanced material synthesisEnhances efficacy of agrochemicals; used in liquid crystals and polymers. ossila.com
Chiral Ligand & Catalyst Design and synthesis of chiral ligandsFluorine influences electronic properties and steric environment of metal complexes. nih.gov
Application in metal-catalyzed asymmetric transformationsEnhances catalytic activity and enantioselectivity in various reactions. nih.govresearchgate.net

Development of Organocatalysts Incorporating this compound Scaffolds

The field of asymmetric organocatalysis, which utilizes small chiral organic molecules to catalyze chemical reactions, has emerged as a powerful tool alongside metal- and biocatalysis for creating enantiomerically pure compounds. nih.gov These catalysts are often favored for their stability, lower toxicity compared to metal catalysts, and ease of handling. nih.gov The structural motif of chiral 1-phenylethylamine (B125046) is a privileged scaffold frequently used in the synthesis of chiral building blocks and organocatalysts. nih.gov The introduction of a fluorine atom, as seen in this compound, can significantly influence the catalyst's properties due to fluorine's unique electronic effects and steric demands.

Research into organocatalysis has shown that the design of the catalyst is crucial for achieving high enantioselectivity. nih.gov For instance, proline-based organocatalysts have been a significant focus. The synthesis of prolinamide organocatalysts often involves coupling proline with a chiral amine. nih.gov While direct studies detailing the incorporation of this compound into such catalysts are specific, the principles of catalyst design suggest its potential. For example, in the synthesis of pyrrolidine-based organocatalysts, the introduction of bulky substituents is a strategy to create a sterically demanding chiral environment. beilstein-journals.org The fluorinated phenyl group of this compound could serve this purpose.

The development of effective organocatalysts often involves creating derivatives that can participate in various types of asymmetric reactions. For example, chiral phosphoric acids and thiourea-derived bifunctional organocatalysts have been successfully used in reactions like Michael additions and enantioselective reductions. nih.gov The amine functionality of this compound provides a reactive handle to incorporate it into these more complex catalyst structures. The synthesis of such catalysts often involves multiple steps, including protection and deprotection sequences, to build the final catalytically active molecule. beilstein-journals.org The ultimate effectiveness of an organocatalyst derived from this compound would be evaluated in model reactions, such as the Michael addition of aldehydes to nitroolefins, to determine its ability to induce high yields and enantioselectivity. beilstein-journals.org

Application in Chiral Recognition and Derivatization for Analytical Purposes

The separation and analysis of enantiomers are critical in many areas of chemical and pharmaceutical research. Chiral Derivatizing Agents (CDAs) are employed to convert a mixture of enantiomers into a mixture of diastereomers. wikipedia.org This conversion is essential because standard analytical techniques like NMR spectroscopy and HPLC can readily distinguish between diastereomers but not enantiomers. wikipedia.org

This compound, as a chiral amine, is well-suited to function as a CDA. It can react with racemic compounds containing suitable functional groups, such as carboxylic acids, to form stable diastereomeric amides. nih.gov The differences in the physical properties and spectroscopic signatures of these resulting diastereomers allow for their separation and quantification.

In NMR spectroscopy, the formation of diastereomers with a CDA leads to distinct signals for each diastereomer, enabling the determination of the enantiomeric excess (ee) of the original sample. wikipedia.org The presence of the fluorine atom in this compound offers an additional advantage for ¹⁹F NMR spectroscopy. Since ¹⁹F NMR is a highly sensitive technique with a wide chemical shift range and low background noise, using a fluorinated CDA can provide a clear and accurate method for determining enantiomeric purity. nih.gov

Similarly, in chromatography, the conversion of enantiomers to diastereomers facilitates their separation on achiral stationary phases. The differing interactions of the diastereomeric derivatives with the stationary phase lead to different retention times, allowing for their resolution and quantification. While the use of CDAs has seen some decline with the rise of chiral stationary phases (CSPs) for direct enantiomer separation, derivatization remains a robust and valuable method, particularly for complex mixtures or when universal detection methods are required. wikipedia.orgsigmaaldrich.comsigmaaldrich.cn The choice of CDA is critical, and agents like this compound, which can produce easily separable derivatives, are of significant interest in analytical chemistry. acs.org

Mechanistic Insights and Computational Chemistry Studies of S 2 Fluoro 1 Phenylethanamine

Reaction Mechanism Elucidation in Stereoselective Synthesis and Derivatization

The stereoselective synthesis of (S)-2-fluoro-1-phenylethanamine is crucial for its application in various chemical fields. Understanding the reaction mechanisms allows for the optimization of reaction conditions to achieve high enantiomeric purity. Key to these syntheses is the use of chiral auxiliaries or catalysts that can effectively control the stereochemical outcome. For instance, the reduction of a corresponding imine or the amination of a chiral alcohol could be potential synthetic routes. The mechanism would likely involve the formation of a diastereomeric transition state, where steric and electronic factors guide the approach of the reagents to deliver the desired (S)-enantiomer.

Derivatization of this compound often targets the primary amine group, which can react with a variety of electrophiles. These reactions are important for creating analogs with modified properties or for analytical purposes, such as chiral chromatography. Common derivatization reactions include acylation, sulfonylation, and alkylation. The mechanism of these reactions typically involves the nucleophilic attack of the amine on the electrophilic center of the derivatizing agent. The presence of the fluorine atom at the C2 position can influence the nucleophilicity of the amine through inductive effects, a factor that would be considered in mechanistic studies.

Conformational Analysis and Stereochemical Control Studies

The three-dimensional structure and conformational preferences of this compound are critical determinants of its biological activity and chemical reactivity. Conformational analysis, often aided by computational methods, seeks to identify the most stable arrangements of the molecule's atoms. The rotatable bonds, specifically the C1-C2 bond and the C1-phenyl bond, allow the molecule to adopt various conformations. The interplay of steric hindrance between the phenyl group, the amine, and the fluorinated methyl group, along with potential intramolecular interactions, governs the conformational landscape.

Stereochemical control is paramount in the synthesis and reactions of this compound. Studies in this area would investigate how the existing stereocenter influences the stereochemical outcome of subsequent reactions. For example, if the amine were to be used as a chiral auxiliary, its ability to direct the formation of a new stereocenter in another molecule would be a key area of research.

Theoretical Calculations of Electronic Structure and Reactivity

Theoretical calculations, such as those based on density functional theory (DFT), are powerful tools for understanding the electronic structure and reactivity of this compound. These calculations can provide insights into the distribution of electron density, the energies of molecular orbitals (HOMO and LUMO), and the electrostatic potential. The highly electronegative fluorine atom is expected to have a significant impact on the electronic properties of the molecule, creating a localized region of negative electrostatic potential and influencing the acidity of nearby C-H bonds.

Reactivity indices derived from these calculations can predict the most likely sites for electrophilic and nucleophilic attack. For instance, the nitrogen atom of the amine is expected to be the primary nucleophilic site, while the aromatic ring could be susceptible to electrophilic substitution, with the fluorine atom influencing the regioselectivity of such reactions.

Investigations of Intramolecular Interactions and Fluorine's Stereoelectronic Impact

The presence of a fluorine atom in this compound introduces the possibility of various intramolecular interactions that can influence its conformation and reactivity. A key area of investigation is the potential for an intramolecular hydrogen bond between the amine proton and the fluorine atom (N-H···F). While organofluorine is a weak hydrogen bond acceptor, the formation of a five-membered ring in such an interaction could provide some conformational stability.

Advanced Analytical Methodologies in Research on S 2 Fluoro 1 Phenylethanamine

Spectroscopic Techniques for Stereochemical Analysis

Spectroscopic methods are powerful tools for elucidating the three-dimensional structure of chiral molecules. For fluorinated compounds like (S)-2-Fluoro-1-phenylethanamine, specific NMR techniques are particularly insightful.

Nuclear Magnetic Resonance (NMR) Spectroscopy, Including ¹⁹F NMR with Chiral Solvating Agents

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of stereochemical analysis. For fluorinated chiral molecules, ¹⁹F NMR offers distinct advantages due to the high sensitivity of the ¹⁹F nucleus and the large chemical shift dispersion. The presence of the fluorine atom provides a unique spectroscopic handle for analysis.

To distinguish between enantiomers, which are otherwise indistinguishable in a standard NMR experiment, chiral solvating agents (CSAs) are employed. nih.gov These agents are themselves chiral and interact with the enantiomers of the analyte to form transient diastereomeric complexes. These complexes have different magnetic environments, leading to separate signals for the (S) and (R) enantiomers in the NMR spectrum. Highly fluorinated chiral compounds can themselves serve as effective CSAs for ¹⁹F NMR. nih.gov

In the case of this compound, a CSA would interact with the amine group, creating diastereomeric solvates. The ¹⁹F nucleus, being close to the chiral center, would experience a noticeable difference in its chemical environment between the two diastereomers, resulting in two distinct signals or a splitting of the original signal. The relative integration of these signals allows for the quantification of the enantiomeric ratio. The magnitude of the chemical shift difference (ΔΔδ) between the diastereomeric complexes is a key parameter; a larger difference indicates better discrimination. researchgate.net The use of ¹⁹F NMR in anisotropic chiral media, such as lyotropic chiral liquid crystals, can further enhance enantiomeric discrimination by exploiting residual chemical shift anisotropy (RCSA). rsc.org

Table 1: Illustrative ¹⁹F NMR Data for Enantiomeric Discrimination using a Chiral Solvating Agent (CSA)

AnalyteCSAMagnetic Field (MHz)Observed PhenomenonChemical Shift Difference (ΔΔδ in Hz)
Racemic 2-Fluoro-1-phenylethanamine(+)-Chiral Solvating Agent X376.6Splitting of ¹⁹F singlet83

Note: This table is illustrative. Actual values depend on the specific CSA, solvent, and experimental conditions.

Chromatographic Techniques for Enantiopurity Assessment

Chromatography is the primary method for separating enantiomers and accurately determining the enantiomeric purity or enantiomeric excess (e.e.) of a chiral compound.

Chiral Gas Chromatography (GC) for Enantiomeric Excess Determination

Chiral Gas Chromatography (GC) is a highly effective technique for separating volatile and thermally stable chiral compounds. The separation is achieved using a chiral stationary phase (CSP) within the GC column. These CSPs are typically based on derivatives of cyclodextrins, which are chiral, torus-shaped molecules capable of forming inclusion complexes with the analytes. libretexts.org

For the analysis of this compound, the amine would first be derivatized to increase its volatility and improve its interaction with the CSP. A common derivatization agent is N-trifluoroacetylprolyl chloride. nih.gov The derivatized enantiomers interact differently with the chiral stationary phase, leading to different retention times. The enantiomer that forms a more stable complex with the CSP will be retained longer in the column. By integrating the peak areas of the two separated enantiomers, the enantiomeric excess can be calculated using the formula: e.e. (%) = [|Area(S) - Area(R)| / |Area(S) + Area(R)|] x 100. libretexts.org

Table 2: Example Chiral GC Method Parameters for Phenethylamine Enantiomers

ParameterValue
ColumnChiral Capillary Column (e.g., Cyclodextrin-based)
Carrier GasHelium
Injection ModeSplit
DetectorFlame Ionization Detector (FID)
Derivatizing AgentS-(-)-N-(trifluoroacyl)-prolyl chloride

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity

Chiral High-Performance Liquid Chromatography (HPLC) is a versatile and widely used method for the enantioseparation of a broad range of compounds, including amines. mdpi.com Similar to chiral GC, separation is achieved through differential interaction with a chiral stationary phase. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are particularly common and effective for separating chiral amines. mdpi.com

In a typical HPLC method for this compound, the compound would be dissolved in a suitable solvent and injected into the HPLC system. The mobile phase, a mixture of solvents like hexane (B92381) and ethanol, carries the sample through the column containing the CSP. chromatographyonline.com The differential interactions (e.g., hydrogen bonding, dipole-dipole interactions, steric hindrance) between the enantiomers and the chiral stationary phase cause them to travel at different rates, resulting in their separation. mdpi.comnih.gov A UV detector is commonly used for detection. The enantiomeric purity is determined by comparing the peak area of the desired (S)-enantiomer to the total area of both enantiomer peaks.

Table 3: Representative Chiral HPLC System for Amine Enantioseparation

ParameterDescription
Column Polysaccharide-based Chiral Stationary Phase (e.g., CHIRALCEL® OD-H)
Mobile Phase Hexane/Ethanol/Trifluoroacetic Acid
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Column Temperature 30 °C

X-ray Crystallography for Absolute Configuration Determination and Salt Structures

While NMR and chromatography can determine the relative amounts of enantiomers, X-ray crystallography is the definitive method for determining the absolute configuration of a chiral molecule. thieme-connect.de This technique provides an unambiguous three-dimensional map of the atomic arrangement in a crystalline solid. researchgate.neted.ac.uk

The process requires a high-quality single crystal of the compound or a salt derivative. thieme-connect.de When X-rays are diffracted by the electrons in the crystal, they produce a unique diffraction pattern. The key to determining the absolute configuration lies in a phenomenon called anomalous scattering (or resonant scattering). mit.edu This effect, which is more pronounced for heavier atoms, causes slight differences in the intensities of specific pairs of reflections (known as Bijvoet pairs) that would otherwise be identical. nih.gov By carefully analyzing these intensity differences, the true, absolute spatial arrangement of the atoms can be determined. The Flack parameter is a value refined during the structure solution that indicates the correctness of the assigned absolute configuration; a value close to zero for the correct enantiomer confirms the assignment. researchgate.netmit.edu

Furthermore, X-ray crystallography is essential for elucidating the detailed structures of salts formed from this compound. It can reveal the precise nature of the ionic interactions, hydrogen bonding networks, and packing arrangements within the crystal lattice, which are crucial for understanding the physical properties of the salt. aps.orgresearchgate.net

Table 4: Crystallographic Data Summary (Hypothetical for a Salt of this compound)

ParameterValue
Crystal System Orthorhombic
Space Group P2₁2₁2₁ (non-centrosymmetric)
Radiation Cu Kα (λ = 1.54178 Å)
Flack Parameter 0.05(8)
Conclusion Absolute configuration determined as (S)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.